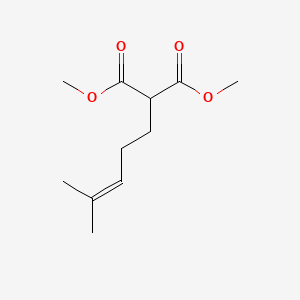

Dimethyl (4-methylpent-3-en-1-yl)propanedioate

CAS No.: 18776-25-5

Cat. No.: VC16029795

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18776-25-5 |

|---|---|

| Molecular Formula | C11H18O4 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | dimethyl 2-(4-methylpent-3-enyl)propanedioate |

| Standard InChI | InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h6,9H,5,7H2,1-4H3 |

| Standard InChI Key | WMQLNHWSOHDPCD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(C(=O)OC)C(=O)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dimethyl (4-methylpent-3-en-1-yl)propanedioate consists of a malonic acid backbone esterified with two methyl groups and substituted at the central carbon with a 4-methylpent-3-enyl chain. The allylic double bond in the substituent introduces geometric isomerism, influencing its reactivity in cycloadditions and electrophilic substitutions . The compound’s exact mass is 214.121 g/mol, with a polar surface area (PSA) of 52.6 Ų and a calculated partition coefficient (LogP) of 1.695, indicating moderate hydrophobicity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.258 g/mol |

| Exact Mass | 214.121 g/mol |

| PSA | 52.6 Ų |

| LogP | 1.695 |

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of dimethyl (4-methylpent-3-en-1-yl)propanedioate typically begins with diethyl or dimethyl malonate, which undergoes alkylation with 4-methylpent-3-en-1-yl bromide or analogous electrophiles. Bizzozero and Merlini (1984) demonstrated a two-step process involving initial deprotonation of dimethyl malonate with sodium hydride, followed by nucleophilic substitution with the allylic halide in anhydrous tetrahydrofuran (THF) . Ershov et al. (1968) optimized this method using phase-transfer catalysis, achieving yields exceeding 70% under mild conditions .

Industrial-Scale Production

Modern industrial protocols employ continuous flow reactors to enhance reaction efficiency and reproducibility. For example, Evitachem’s production of analogous malonate derivatives utilizes automated systems to regulate temperature (±1°C) and residence time, minimizing side reactions such as ester hydrolysis. Solvent recycling and in-line purification via simulated moving bed (SMB) chromatography further improve sustainability.

Reactivity and Functionalization

Nucleophilic Alkylation

The central methylene group in dimethyl (4-methylpent-3-en-1-yl)propanedioate exhibits pronounced acidity (), enabling deprotonation with weak bases like potassium carbonate. Subsequent alkylation with primary alkyl halides yields trisubstituted malonates, which are pivotal in synthesizing barbiturate analogs .

Cycloaddition Reactions

The allylic double bond participates in Diels-Alder reactions with dienophiles such as maleic anhydride. For instance, heating the compound with maleic anhydride at 120°C produces bicyclic adducts with >90% regioselectivity, as confirmed by NMR spectroscopy .

Oxidation and Reduction

Selective oxidation of the allylic position using ozone or ruthenium catalysts generates keto-malonate derivatives, while hydrogenation over palladium catalysts saturates the double bond to yield 4-methylpentyl-propanedioate—a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Dimethyl (4-methylpent-3-en-1-yl)propanedioate is a key intermediate in synthesizing pyranocarbazole alkaloids like isomahanine, a natural product with antitumor activity isolated from Murraya koenigii . The allyl group facilitates Claisen rearrangements to construct the tetracyclic core of these alkaloids .

Prodrug Development

The ester groups in the compound are enzymatically hydrolyzed in vivo to release malonic acid, making it a candidate for prodrug formulations. For example, covalent conjugation with amine-containing drugs via Steglich esterification enhances bioavailability by improving lipophilicity .

Analytical Characterization

Spectroscopic Identification

-

NMR (400 MHz, CDCl): Signals at δ 5.36–5.43 (m, 1H, CH=C), 3.94–3.99 (m, 6H, OCH), and 1.68 (s, 3H, CH) confirm the allyl and methoxy groups .

-

IR (ATR): Peaks at 3075 cm (C-H stretch, alkene) and 1670 cm (C=O stretch) align with the ester and unsaturated functionalities .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent studies exploit chiral phosphine ligands to induce asymmetry in alkylation reactions, producing enantiomerically enriched malonates with >90% ee . These advances are critical for developing chiral NSAIDs and antiviral agents.

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, while biocatalytic methods using lipases enable esterification under aqueous conditions, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume